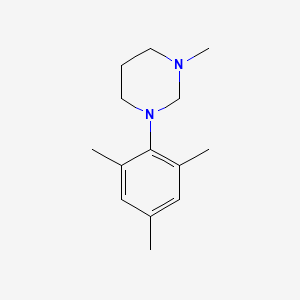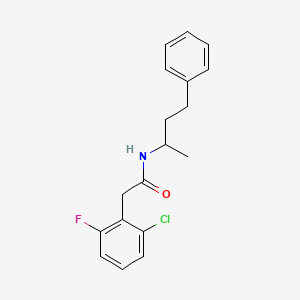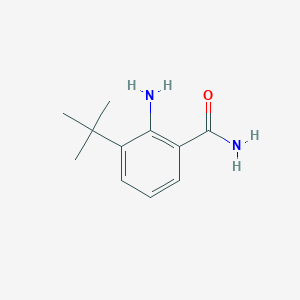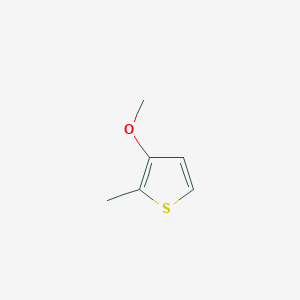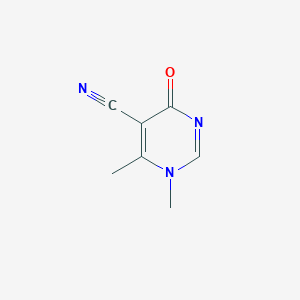
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones These compounds are characterized by a pyrrole ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one typically involves the reaction of a suitable pyrrole derivative with benzoyl chloride in the presence of a base. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoyl-pyrrolone derivative, while reduction could yield a benzyl-pyrrolone derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of biological pathways.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzoyl-4-hydroxy-1H-pyrrole-3-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-2-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-5-carboxylic acid
Uniqueness
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
68661-20-1 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
1-benzoyl-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-6,13H,7H2 |
Clé InChI |
CBLTWFZYKAHQJE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)
![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
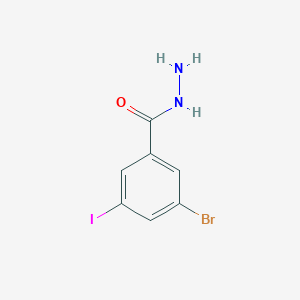
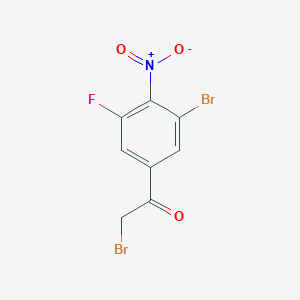
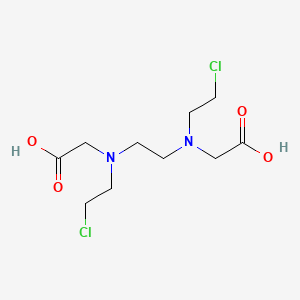
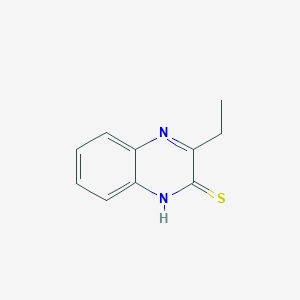
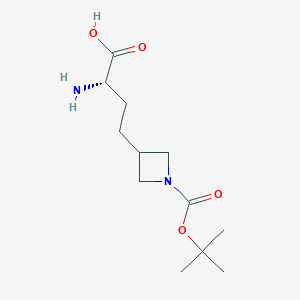
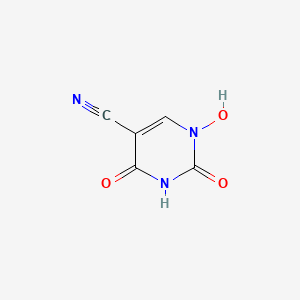
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
